7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

hydrogen bonding kinase hinge binding ligand efficiency

This compound belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class—a fused pentacyclic scaffold combining a pyrido ring, a 1,2,4-triazole, and a pyrimidinone core. It features a 7-amino group and a 2-(4-methoxyphenyl) substituent, yielding a molecular formula of C₁₅H₁₂N₆O₂ and a molecular weight of 308.3 g/mol.

Molecular Formula C15H12N6O2
Molecular Weight 308.29 g/mol
Cat. No. B4662970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC15H12N6O2
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N
InChIInChI=1S/C15H12N6O2/c1-23-10-4-2-9(3-5-10)13-18-15-17-8-11-12(21(15)19-13)6-7-20(16)14(11)22/h2-8H,16H2,1H3
InChIKeyIQNPTSANPOFNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: A Structurally Differentiated Triazolopyrimidine Screening Candidate for Kinase-Targeted Anticancer Programs


This compound belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class—a fused pentacyclic scaffold combining a pyrido ring, a 1,2,4-triazole, and a pyrimidinone core. It features a 7-amino group and a 2-(4-methoxyphenyl) substituent, yielding a molecular formula of C₁₅H₁₂N₆O₂ and a molecular weight of 308.3 g/mol . The compound is catalogued as ChemDiv screening compound 8019-8176 and is structurally related to triazolopyrimidine derivatives that have demonstrated multikinase inhibitory activity—including EGFR (IC₅₀ = 2.19 μM), VEGFR2 (IC₅₀ = 2.95 μM), TrkA (IC₅₀ = 3.49 μM), and CDK2 (IC₅₀ = 9.31 μM)—in peer-reviewed studies [1]. Its computed logP of 0.98 and polar surface area of 74.74 Ų place it in a favorable physicochemical space for lead-like development .

Why Generic Substitution Fails: Structural Nuances of 7-Amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one That Preclude Simple Analog Swapping


Within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one series, seemingly minor substituent changes at positions 2 and 7 produce substantial shifts in physicochemical properties that directly impact molecular recognition, solubility, and pharmacokinetic behavior. The 4-methoxyphenyl group at position 2 confers a computed logP of 0.98 and a polar surface area of 74.74 Ų to this compound , whereas the 2-methyl analog (CAS 924834-86-6) exhibits a logP of -0.6 and a PSA reduction of over 20 Ų—a difference that alters membrane permeability and target binding profiles [1]. The 2-chlorophenyl variant (ChemDiv 8019-8177) shifts logP upward to 1.23 and reduces aqueous solubility by nearly one log unit (logSw = -2.73 vs. -1.82), potentially compromising bioavailability . Furthermore, a recently characterized triazolo[1,5-a]pyrimidine analog (compound 12b) demonstrated potent multikinase inhibition (EGFR IC₅₀ = 2.19 μM) [2], establishing the scaffold's potential—but also underscoring that each substituent permutation yields a distinct selectivity fingerprint that cannot be extrapolated across analogs.

Quantitative Differentiation Evidence for 7-Amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs. Closest Structural Analogs


Hydrogen Bond Acceptor Capacity: 7 HBA vs. 5–6 in Closest Analogs Enables Broader Target Engagement Potential

The target compound possesses 7 hydrogen bond acceptors (HBA) compared to only 5 in the 2-methyl analog (CAS 924834-86-6) and 6 in the 2-chlorophenyl analog (ChemDiv 8019-8177) [1]. This elevated HBA count, contributed by the 4-methoxyphenyl oxygen and the pyrido ring nitrogen, offers additional hinge-binding contacts within the ATP-binding pocket of kinases—a feature confirmed in crystallographic studies of triazolopyrimidine-CDK2 complexes where multiple H-bond interactions drive potency [2].

hydrogen bonding kinase hinge binding ligand efficiency

Balanced Lipophilicity (logP 0.98) Occupies Optimal Drug-Like Space Between the Hydrophilic 2-Methyl Analog (logP -0.6) and Lipophilic 2-Chlorophenyl Analog (logP 1.23)

The target compound's computed logP of 0.98 positions it within the optimal range (0–3) for oral bioavailability and CNS penetration, contrasting with the 2-methyl analog (logP = -0.6) which may suffer from poor membrane permeability, and the 2-chlorophenyl analog (logP = 1.23) which trends toward higher lipophilicity associated with increased metabolic liability and promiscuity [1]. This balanced profile mirrors that of clinically successful kinase inhibitors that occupy the intermediate lipophilicity space.

lipophilicity drug-likeness ADME permeability

Polar Surface Area (74.74 Ų) Maximizes Oral Bioavailability Potential vs. Both 2-Methyl (lower MW, PSA) and 2-Chlorophenyl Analogs (67.20 Ų)

With a computed polar surface area of 74.74 Ų, the target compound adheres to Veber's rule (PSA < 140 Ų for oral bioavailability) while retaining sufficient polarity for aqueous solubility (logSw = -1.82) . By comparison, the 2-chlorophenyl analog has a lower PSA of 67.20 Ų and significantly reduced predicted aqueous solubility (logSw = -2.73) . The 2-methyl analog, with a molecular weight of only 216.2 Da and significantly smaller PSA, may lack sufficient polar interactions for kinase active-site complementarity [1].

polar surface area oral absorption Veber's rule bioavailability prediction

Pyrido-Ring Fusion Differentiates Scaffold from Non-Fused Triazolopyrimidine Scaffolds (e.g., CAS 1354764-86-5), Enabling π-Stacking Interactions with Kinase Hinge Residues

The target compound incorporates a pyrido[3,4-e] fused ring system, creating an extended planar aromatic surface absent in simpler triazolopyrimidines such as 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1354764-86-5, MW = 257.25) . Crystallographic evidence from PDB 2C6L demonstrates that triazolopyrimidine inhibitors engaging CDK2 form extensive π-stacking interactions between the heterocyclic core and the kinase hinge region (Phe80 residue), contributing to the observed 270 nM IC₅₀ [1]. The pyrido fusion in this compound extends the π-surface, potentially enhancing these stacking interactions relative to non-fused analogs.

scaffold architecture π-stacking kinase hinge fused heterocycle

Class-Level Multikinase Inhibition Potential: Triazolopyrimidine Scaffold Demonstrates EGFR IC₅₀ = 2.19 μM and VEGFR2 IC₅₀ = 2.95 μM, Relevant to Target Compound Screening Prioritization

While the target compound itself lacks reported kinase inhibition data, the triazolo[1,5-a]pyrimidine scaffold has been rigorously validated: compound 12b demonstrated potent multikinase inhibition with EGFR IC₅₀ = 2.19 μM, VEGFR2 IC₅₀ = 2.95 μM, TrkA IC₅₀ = 3.49 μM, and CDK2 IC₅₀ = 9.31 μM, with broad-spectrum antiproliferative activity (GI₅₀ mean = 3.51 μM against NCI panel) [1]. The target compound's 7-amino group and 4-methoxyphenyl substitution align with the SAR features associated with this activity profile, supporting prioritization for kinase panel screening.

multikinase inhibition EGFR VEGFR2 anticancer screening

Rotatable Bond and Hydrogen Bond Donor Profile (2 HBD, Multiple Rotatable Bonds) Provides Conformational Flexibility Lacking in the Rigid 2-Methyl Analog (0 Rotatable Bonds)

The 4-methoxyphenyl substituent introduces conformational flexibility via the methoxy rotatable bond and the aryl-triazole linkage, contrasting with the 2-methyl analog (PubChem CID 16766931) which has zero rotatable bonds and is conformationally rigid [1]. The target compound also features 2 hydrogen bond donors (the 7-amino group), providing an additional H-bond donor beyond the 2-methyl analog (1 HBD) [1]. This combination of flexibility and H-bond donor capacity may facilitate induced-fit binding to kinase active sites with conformational plasticity, a feature relevant to targets such as EGFR and VEGFR2 that undergo significant conformational changes upon inhibitor binding.

conformational flexibility rotatable bonds induced fit binding ligand preorganization

Recommended Application Scenarios for 7-Amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Based on Structural Differentiation Evidence


Kinase Panel Screening for Multikinase Inhibitor Discovery (EGFR/VEGFR2/TrkA/CDK2 Axis)

The target compound's structural alignment with the triazolopyrimidine pharmacophore—validated by compound 12b's multikinase inhibition profile (EGFR IC₅₀ = 2.19 μM, VEGFR2 IC₅₀ = 2.95 μM, TrkA IC₅₀ = 3.49 μM, CDK2 IC₅₀ = 9.31 μM) [1]—supports its prioritization for broad kinase selectivity profiling. The 7-amino group and 4-methoxyphenyl substituent offer a distinct chemotype within this scaffold class, with the potential to yield a unique selectivity fingerprint compared to previously characterized triazolopyrimidine-based multikinase inhibitors.

Lead-Like Fragment Optimization Leveraging Balanced Physicochemical Properties (logP 0.98, PSA 74.74 Ų)

With a computed logP of 0.98 and polar surface area of 74.74 Ų—both within established drug-like parameter ranges—this compound serves as an attractive starting point for lead optimization programs targeting oral bioavailability . Its intermediate lipophilicity (ΔlogP = +1.58 vs. the overly hydrophilic 2-methyl analog) and moderate solubility (logSw = -1.82, approximately 8-fold more soluble than the 2-chlorophenyl analog) reduce the need for extensive property-tuning during hit-to-lead progression .

CDK2-Targeted Inhibitor Design with π-Stacking Enhancement from Pyrido Ring Fusion

Crystallographic evidence from PDB 2C6L demonstrates that triazolopyrimidine inhibitors engage CDK2 via π-stacking interactions with the Phe80 hinge residue, achieving IC₅₀ = 270 nM [2]. The target compound's extended pyrido-fused aromatic system provides a larger π-surface than non-fused triazolopyrimidine analogs (e.g., CAS 1354764-86-5, MW = 257.25) , potentially enhancing this stacking interaction. This structural feature supports its prioritization for CDK2-focused medicinal chemistry campaigns.

Comparative Scaffold-Hopping Studies Between Pyrido-Fused and Non-Fused Triazolopyrimidine Series

The target compound (MW 308.3, pyrido-fused) and its non-fused congener 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1354764-86-5, MW 257.25) form an ideal matched pair for scaffold-hopping studies. Systematic comparison of these two compounds in parallel kinase assays and cellular models can quantify the contribution of pyrido ring fusion to target engagement, selectivity, and cellular potency—generating transferable SAR knowledge for the broader triazolopyrimidine chemical space.

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